[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Chain: The propylamine chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-chloropropylamine in the presence of a base.
Introduction of the Propan-2-yloxy Group: Finally, the propan-2-yloxy group is attached via an etherification reaction using propan-2-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.
2,6-Di-tert-butylpyridine: A sterically hindered amine used in various organic reactions.
Uniqueness
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to its combination of a pyrazole ring and a propylamine chain with an ether group. This structure imparts distinct chemical and biological properties, making it versatile for various applications.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-10(2)15-8-4-6-12-9-11-5-7-13-14(11)3/h5,7,10,12H,4,6,8-9H2,1-3H3 |
InChI Key |
AOWVFIBAGRWFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.